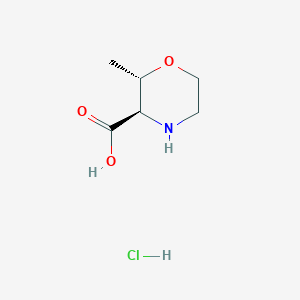

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of morpholine, a heterocyclic amine, and is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride typically involves the cyclization of amino alcohols with α-haloacid chlorides. This process can be carried out under various conditions, including the use of solid-phase synthesis techniques . The reaction generally proceeds through a sequence of coupling, cyclization, and reduction reactions, yielding the desired morpholine derivative in good to excellent yields.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of transition metal catalysis and stereoselective synthesis methods are common to ensure the desired stereochemistry is achieved .

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different morpholine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in pharmaceutical synthesis and other applications.

Aplicaciones Científicas De Investigación

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of (2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Morpholine: A simpler analog without the carboxylic acid group.

N-Methylmorpholine: Similar structure but with a methyl group on the nitrogen atom.

2-Methylmorpholine: Lacks the carboxylic acid group but has a similar ring structure.

Uniqueness

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl group and a carboxylic acid group. This combination of features enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules .

Actividad Biológica

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral compound belonging to the morpholine family. Its molecular structure includes a morpholine ring with a carboxylic acid group at the 3-position and a methyl group at the 2-position, enhancing its biological activity. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly in neurological pharmacology.

- Molecular Formula : C₆H₁₁NO₃·HCl

- Molecular Weight : 145.158 g/mol

- Structure : Contains a six-membered morpholine ring with functional groups that contribute to its biological activity.

While the specific mechanism of action for this compound has not been fully elucidated, it is suggested to act as an inhibitor within various biochemical pathways. Experimental studies indicate its potential effects on neurotransmitter systems, possibly influencing receptors or enzymes critical for neurological functions.

Biological Activity and Research Findings

The biological activity of this compound has been evaluated through both computational predictions and experimental assays. Key findings include:

- Neurotransmitter System Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential use in treating neurological disorders.

- Inhibitory Effects : The compound has shown promise as an inhibitor in various biochemical pathways. It may affect neurotransmitter release or receptor activation, making it a candidate for further pharmacological exploration.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

-

Study on Structural Analogues :

- A study comparing various morpholine derivatives highlighted how modifications in the structure influence biological activity. For instance, compounds with similar morpholine structures exhibited varying affinities for neurotransmitter receptors, suggesting that subtle changes can lead to significant differences in pharmacological profiles.

-

Cytotoxicity Assays :

- While specific cytotoxicity data for this compound is limited, related compounds have been tested against cancer cell lines. These studies typically employ MTT assays to assess cell viability and determine IC₅₀ values . Such methodologies can be adapted to evaluate the cytotoxic potential of this compound.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Morpholine | Six-membered ring with nitrogen | Basic structure; lacks carboxylic acid functionality |

| 4-Methylmorpholine | Methyl group at the 4-position | Different substitution pattern affects properties |

| 2-Aminomorpholine | Amino group at the 2-position | Potentially different biological activities |

| N-Methylmorpholine | Methyl substitution on nitrogen | Alters basicity and interaction profile |

The unique stereochemistry and functional groups of this compound enhance its biological activity compared to these similar compounds.

Propiedades

IUPAC Name |

(2S,3R)-2-methylmorpholine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSLKJXCSUYWPS-UYXJWNHNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCO1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NCCO1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.